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Compound of Interest

Compound Name: G-5555

Cat. No.: B607583 Get Quote

This document provides a comprehensive technical overview of G-5555, a potent and selective

inhibitor of the Group I p21-activated kinases (PAKs), with a primary focus on PAK1. This guide

is intended for researchers, scientists, and drug development professionals interested in the

chemical properties, mechanism of action, and experimental evaluation of this compound.

Core Chemical and Physical Properties
G-5555 is a high-affinity, orally bioavailable small molecule designed to target the ATP-binding

site of PAK1.[1][2] Its chemical and physical characteristics are summarized below.

Property Value Reference

Chemical Name

8-[(trans-5-Amino-1,3-dioxan-

2-yl)methyl]-6-[2-chloro-4-(6-

methyl-2-pyridinyl)phenyl]-2-

(methylamino)-pyrido[2,3-

d]pyrimidin-7(8H)-one

[1][3]

Molecular Formula C₂₅H₂₅ClN₆O₃ [1][4]

Molecular Weight 492.96 g/mol [1][5]

CAS Number 1648863-90-4 [1][6]

Appearance White solid [4]

Purity ≥98% (HPLC) [1]
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Solubility and Storage
Proper handling and storage are critical for maintaining the integrity of G-5555.

Solvent Maximum Concentration Notes

DMSO 20 mM
Gentle warming may be

required.[1]

1 eq. HCl 100 mM

DMF 25 mg/mL [3]

DMSO:PBS (pH 7.2) (1:4) 0.2 mg/mL [3]

Storage

Store at -20°C, desiccated.[1]

[4] Stock solutions: -80°C for 6

months; -20°C for 1 month.[6]

Biological Activity and Selectivity
G-5555 is a potent inhibitor of Group I PAKs (PAK1, PAK2, and PAK3).[1][5] Its primary

mechanism of action is as an ATP-competitive inhibitor.[2]

3.1. In Vitro Potency

The inhibitory activity of G-5555 has been characterized through various biochemical and

cellular assays.
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Parameter Target Value Reference

Kᵢ PAK1 3.7 nM [4][5][6]

PAK2 11 nM [4][5][6]

IC₅₀ pMEK (cellular assay) 69 nM [1][3][4]

SIK2 9 nM [4][6][7]

PAK2 11 nM [4][6][7]

KHS1 10 nM [4][6][7]

MST4 20 nM [4][6][7]

YSK1 34 nM [4][6][7]

MST3 43 nM [4][6][7]

Lck 52 nM [4][6][7]

3.2. Kinase Selectivity Profile

G-5555 demonstrates high selectivity for Group I PAKs. In a broad panel of 235 kinases, only

eight other kinases were inhibited by more than 70% at test concentrations.[1][4][6] This

selectivity is a key feature, reducing the potential for off-target effects.

3.3. hERG Channel Activity

A critical aspect of preclinical safety assessment is the potential for cardiac liability. G-5555
exhibits low activity against the hERG channel, with less than 50% inhibition at a concentration

of 10 μM, suggesting a reduced risk of QT interval prolongation.[1][3][6][8]

Pharmacokinetics and In Vivo Efficacy
Preclinical studies have demonstrated favorable pharmacokinetic properties and in vivo activity

of G-5555.
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Parameter Value Species Reference

Oral Bioavailability (F) 80% Mouse [4][6][7]

Blood Clearance Low Mouse [4][6][7]

Oral Exposure (AUC) 30 μM·h Mouse [4][6][7]

In Vivo Efficacy

60% tumor growth

inhibition at 25 mg/kg

b.i.d.

Mouse Xenograft

(NSCLC & Breast

Cancer)

[2][4][6]

Despite promising efficacy, mouse tolerability studies revealed acute cardiovascular toxicity at

doses higher than 25 mg/kg, which has deemed G-5555 unsuitable for further clinical

development.[2]

Signaling Pathway and Mechanism of Action
G-5555 inhibits the PAK1 signaling cascade, which plays a role in cell proliferation, survival,

and motility. By binding to PAK1, G-5555 prevents the phosphorylation of downstream

substrates, such as MEK1 at Ser298.[3][4][6]
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Caption: G-5555 inhibits the PAK1 signaling cascade.

Experimental Protocols
The following are representative protocols for the in vitro and in vivo evaluation of G-5555.
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6.1. In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a method to determine the Kᵢ of G-5555 against a target kinase.
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Start
Prepare Assay Plate

Serial dilution of G-5555 in DMSO Add kinase and substrate solution

Initiate Reaction

Add ATP to start phosphorylation

Incubate

At room temperature for 60 minutes

Terminate Reaction

Add detection reagent (e.g., ADP-Glo™)

Measure Signal

Read luminescence on a plate reader

Data Analysis

Calculate % inhibition Determine Kᵢ from dose-response curve
End

Study Setup

Treatment Phase

Endpoint Analysis

Implant Tumor Cells
(e.g., H292 NSCLC)

subcutaneously in mice

Allow tumors to grow
to a palpable size

(e.g., 100-200 mm³)

Randomize mice into
treatment groups

(Vehicle vs. G-5555)

Administer G-5555
(e.g., 25 mg/kg, b.i.d., oral)

or vehicle daily

Monitor tumor volume
and body weight

2-3 times per week

Sacrifice mice at
pre-defined endpoint

Tumor volume reaches
max limit or study ends

Excise tumors for
pharmacodynamic analysis

(e.g., pMEK levels)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b607583?utm_src=pdf-body-img
https://www.benchchem.com/product/b607583?utm_src=pdf-custom-synthesis
https://www.tocris.com/products/g-5555_6051
https://pmc.ncbi.nlm.nih.gov/articles/PMC5973817/
https://www.caymanchem.com/product/21469/g-5555
https://www.biocrick.com/G-5555-BCC8095.html
https://www.biocrick.com/G-5555-BCC8095.html
https://www.selleckchem.com/products/g-5555.html
https://www.medchemexpress.com/G-5555.html
https://www.glpbio.com/kr/g-5555.html
https://www.bocsci.com/g-5555-hydrochloride-item-7749.html
https://www.benchchem.com/product/b607583#g-5555-structure-and-chemical-properties
https://www.benchchem.com/product/b607583#g-5555-structure-and-chemical-properties
https://www.benchchem.com/product/b607583#g-5555-structure-and-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607583?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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